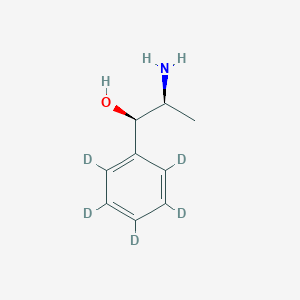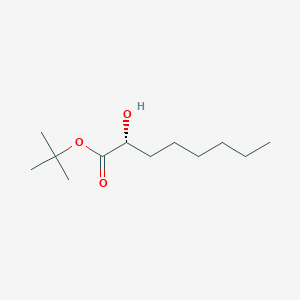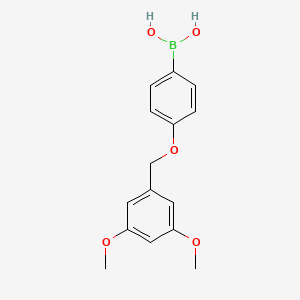
2-Chloro-5-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-1,1'-biphenyl is an aromatic compound that consists of two benzene rings connected by a single bond, with a chlorine atom and a nitro group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-1,1'-biphenyl typically involves the nitration of 2-chlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 2-Chloro-5-amino-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various biphenyl derivatives.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand the interactions of aromatic compounds with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-nitro-1,1'-biphenyl exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine atom can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparación Con Compuestos Similares
2-Chloro-5-nitrophenol: Similar in structure but with a hydroxyl group instead of a second benzene ring.
2-Chloro-4-nitroaniline: Contains an amino group instead of a second benzene ring.
2-Chloro-5-nitrobenzoic acid: Features a carboxyl group instead of a second benzene ring.
Uniqueness: 2-Chloro-5-nitro-1,1'-biphenyl is unique due to its biphenyl structure, which provides distinct electronic and steric properties compared to its monoaromatic counterparts. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H8ClNO2 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
1-chloro-4-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
POLMDYPZWBMABD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N,N-Bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine](/img/structure/B1499955.png)



